(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate
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Overview
Description
The compound (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate is a synthetic organic molecule that features a purine base attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopentene and purine derivatives.
Key Steps:
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the synthesis of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the purine base.
Reduction: Reduction reactions can target the chlorinated purine ring, potentially replacing the chlorine atom with hydrogen.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), various amines.
Major Products
Oxidation Products: Oxidized derivatives of the purine base.
Reduction Products: Dechlorinated purine derivatives.
Substitution Products: Amino-substituted purine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Biology
Enzyme Inhibition Studies: Investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism.
Medicine
Antiviral Agents: Explored for its potential to inhibit viral replication.
Anticancer Agents: Studied for its ability to interfere with DNA synthesis in cancer cells.
Industry
Pharmaceutical Development: Used in the development of new therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids and enzymes involved in nucleotide metabolism. The purine base can mimic natural nucleotides, allowing it to:
Inhibit Enzymes: Such as DNA polymerase and reverse transcriptase.
Interfere with DNA/RNA Synthesis: By incorporating into the nucleic acid chains and causing chain termination.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another purine analogue used as an antiviral agent.
Ganciclovir: Similar in structure and used for treating viral infections.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom on the purine base distinguishes it from many other purine analogues, potentially altering its biological activity and pharmacokinetics.
This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCJFRPQWAWFC-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746991 |
Source
|
Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-78-2 |
Source
|
Record name | (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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